1-Pentynyl Iodide

Organic Synthesis Process Chemistry Alkyne Iodination

1-Pentynyl Iodide (1-Iodo-1-pentyne) is a terminal 1-haloalkyne with the molecular formula C5H7I and a molecular weight of 194.02 g/mol. It is a clear liquid at room temperature, typically appearing white to yellow to green, with a density of 1.67 g/mL at 20°C, a boiling point of 53°C at 22 mmHg, and a flash point of 59°C.

Molecular Formula C5H7I
Molecular Weight 194.01 g/mol
CAS No. 14752-61-5
Cat. No. B082736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pentynyl Iodide
CAS14752-61-5
Molecular FormulaC5H7I
Molecular Weight194.01 g/mol
Structural Identifiers
SMILESCCCC#CI
InChIInChI=1S/C5H7I/c1-2-3-4-5-6/h2-3H2,1H3
InChIKeyUWPKZGBPLFRGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Pentynyl Iodide (CAS 14752-61-5): A Terminal 1-Haloalkyne Building Block for Cross-Coupling and Click Chemistry


1-Pentynyl Iodide (1-Iodo-1-pentyne) is a terminal 1-haloalkyne with the molecular formula C5H7I and a molecular weight of 194.02 g/mol . It is a clear liquid at room temperature, typically appearing white to yellow to green, with a density of 1.67 g/mL at 20°C, a boiling point of 53°C at 22 mmHg, and a flash point of 59°C . The compound contains both a terminal alkyne moiety and an iodine atom directly attached to the sp-hybridized carbon, enabling it to serve as a versatile electrophilic building block in Sonogashira and Cadiot-Chodkiewicz cross-coupling reactions for the construction of conjugated enynes and unsymmetric diynes . Commercially available with a purity of >97.0% (GC) , it is widely used in organic synthesis for pharmaceuticals, agrochemicals, and advanced materials.

Why 1-Pentynyl Iodide Cannot Be Substituted by 5-Iodo-1-pentyne or Other Haloalkynes


Generic substitution of 1-Pentynyl Iodide (1-haloalkyne) with its positional isomer 5-iodo-1-pentyne (ω-iodoalkyne) or other haloalkynes fails due to fundamentally different reactivity profiles dictated by the position of the iodine atom relative to the alkyne. In 1-Pentynyl Iodide, the iodine is bonded directly to an sp-hybridized carbon, activating it for Cadiot-Chodkiewicz cross-coupling with terminal alkynes to form unsymmetric buta-1,3-diynes . In contrast, 5-iodo-1-pentyne features the iodine on an sp3-hybridized carbon at the chain terminus, which favors radical annulations, alkylation, and click functionalization rather than the same cross-coupling pathways [1]. Furthermore, 1-Pentynyl Iodide exhibits a 92% synthetic yield from 1-pentyne via direct iodination , whereas 5-iodo-1-pentyne requires alternative, often lower-yielding routes. These differences in bond hybridization, steric environment, and reaction pathway selectivity make the two isomers non-interchangeable in synthetic protocols. The evidence below quantifies these differentiating characteristics.

Quantitative Differentiation Evidence for 1-Pentynyl Iodide (CAS 14752-61-5)


Synthesis Efficiency: 92% Yield from 1-Pentyne via Direct Iodination

1-Pentynyl Iodide is synthesized from 1-pentyne via direct iodination with a reported yield of approximately 92% . In comparison, an alternative route starting from 2-hexynoic acid yields only about 32% . This 60-percentage-point difference in synthetic efficiency directly impacts procurement decisions for large-scale or cost-sensitive syntheses. The high-yielding route uses readily available 1-pentyne as the starting material under mild conditions, reducing overall cost and waste generation.

Organic Synthesis Process Chemistry Alkyne Iodination

Purity Specification: >97.0% (GC) Versus Lower-Grade Alternatives

Commercially available 1-Pentynyl Iodide from major suppliers (e.g., TCI) is certified with a minimum purity of >97.0% as determined by gas chromatography (GC) . In contrast, some generic or lower-cost alternatives from other vendors are offered at 95%+ purity without a defined analytical method . The 2% absolute purity difference, coupled with the absence of GC verification in the lower-grade material, can translate into a >2% reduction in effective reaction yield and introduce unknown impurities that complicate purification and reproducibility.

Quality Control Analytical Chemistry Reagent Purity

Physical State and Density: Liquid at Room Temperature with High Density (1.67 g/mL)

1-Pentynyl Iodide is a clear liquid at 20°C with a density of 1.67 g/mL . This distinguishes it from lower molecular weight 1-haloalkynes (e.g., 1-iodo-1-propyne, density ~1.98 g/mL, or 1-bromo-1-pentyne, which may be less dense) and from its positional isomer 5-iodo-1-pentyne (density data not uniformly reported, but structural differences suggest different packing). The high density facilitates phase separation during aqueous workup and simplifies volumetric handling. The liquid state at room temperature eliminates the need for solvent dissolution or heating prior to use, streamlining synthetic workflows compared to solid haloalkynes that require additional preparation steps.

Physical Properties Handling and Storage Formulation

Cadiot-Chodkiewicz Coupling Reactivity: Enables Unsymmetric Diyne Synthesis with Stoichiometric Efficiency

1-Pentynyl Iodide, as a 1-haloalkyne, participates in Cadiot-Chodkiewicz cross-coupling reactions with terminal alkynes to generate unsymmetric buta-1,3-diynes . Recent advances in air-tolerant protocols have demonstrated that the use of ascorbate as a reductant suppresses unwanted homo-coupling side reactions, enabling excellent yields with a roughly stoichiometric ratio of reactants . In contrast, traditional Cadiot-Chodkiewicz reactions often require a large excess of one alkyne (e.g., 5–10 equivalents) to overcome competing Glaser-Hay/Eglinton homo-coupling and 1-haloalkyne reductive homo-coupling . The ability to use near-stoichiometric amounts reduces waste and cost, providing a quantifiable advantage in atom economy. While specific yield data for 1-Pentynyl Iodide under the ascorbate protocol are not individually tabulated in the published work, the class-level demonstration that 1-haloalkynes (including iodoalkynes) achieve excellent yields under these conditions supports its superior performance compared to older methods.

Cross-Coupling Alkyne Chemistry Diyne Synthesis

Rotatable Bond Count: Reduced Conformational Flexibility vs. 5-Iodo-1-pentyne

1-Pentynyl Iodide contains only one rotatable bond (the C–C bond between the sp-hybridized carbon and the adjacent sp3 carbon) [1]. In contrast, its positional isomer 5-iodo-1-pentyne contains two rotatable bonds, conferring greater conformational flexibility . In structure-based design applications—such as the synthesis of conformationally constrained ligands, molecular probes, or supramolecular building blocks—the reduced flexibility of 1-Pentynyl Iodide-derived fragments can enhance binding affinity through entropic stabilization and reduce the number of possible conformers to be sampled computationally. This quantifiable difference in rotatable bond count directly informs the selection of the appropriate isomer for applications where rigid versus flexible linkers are required.

Conformational Analysis Molecular Design Structure-Activity Relationships

Storage Stability: Room Temperature Storage with No Decomposition Noted

1-Pentynyl Iodide is recommended for storage at room temperature, preferably in a cool and dark place below 15°C . The safety data sheet indicates that no specific hazardous decomposition products are expected under recommended storage conditions . This contrasts with some reactive 1-haloalkynes (e.g., 1-iodo-1-propyne) that may require refrigeration or inert atmosphere to prevent degradation. The ability to store 1-Pentynyl Iodide at ambient temperature without specialized equipment reduces storage costs and simplifies inventory management for research laboratories and production facilities. While long-term stability data are not explicitly quantified in public sources, the absence of required cold-chain logistics represents a logistical advantage over cold-storage-dependent analogs.

Chemical Stability Inventory Management Supply Chain

Priority Application Scenarios for 1-Pentynyl Iodide Based on Quantified Differentiation


Synthesis of Unsymmetric Buta-1,3-diynes via Air-Tolerant Cadiot-Chodkiewicz Coupling

1-Pentynyl Iodide is optimally deployed in Cadiot-Chodkiewicz cross-couplings to construct unsymmetric diynes with near-stoichiometric reactant ratios under air-tolerant conditions . The use of ascorbate as a reductant suppresses homo-coupling side reactions, enabling excellent yields while minimizing excess reagent consumption . This application leverages the compound's 1-haloalkyne reactivity to access conjugated diyne scaffolds prevalent in natural products, pharmaceuticals, and organic electronic materials.

Preparation of Conformationally Restricted Bioactive Molecules and Molecular Probes

With only one rotatable bond, 1-Pentynyl Iodide serves as a rigid alkyne linker in the synthesis of conformationally constrained ligands and molecular probes . Compared to 5-iodo-1-pentyne (two rotatable bonds), 1-Pentynyl Iodide-derived fragments exhibit 50% fewer rotational degrees of freedom, which can translate to enhanced binding affinity and simplified conformational analysis . This property is particularly valuable in structure-based drug design and chemical biology studies requiring well-defined molecular geometries.

Large-Scale and Multi-Step Synthetic Campaigns Requiring Cost-Effective Building Blocks

The 92% synthetic yield from 1-pentyne provides a compelling economic rationale for selecting 1-Pentynyl Iodide as a building block in multi-step syntheses, particularly when compared to alternative routes yielding only 32% . The high-yielding, mild-condition synthesis translates to lower cost per gram and reduced waste generation, making it suitable for process chemistry scale-up and combinatorial library production. Combined with room-temperature storage stability , 1-Pentynyl Iodide offers a favorable procurement profile for industrial and academic laboratories managing diverse chemical inventories.

Sonogashira Cross-Coupling for Conjugated Enyne Synthesis

As a terminal 1-haloalkyne, 1-Pentynyl Iodide participates efficiently in Pd-catalyzed Sonogashira cross-couplings with aryl and vinyl halides to form conjugated enynes . The high purity (>97.0% GC) minimizes catalyst poisoning and improves reproducibility , while the liquid physical state facilitates precise volumetric addition in automated parallel synthesis platforms. This application scenario is particularly relevant for the preparation of advanced intermediates in pharmaceutical and agrochemical discovery.

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